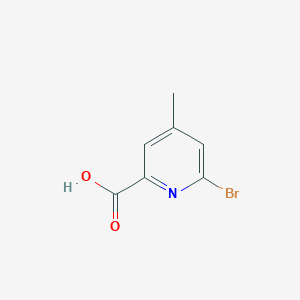

6-Bromo-4-methylpicolinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-4-methylpicolinic acid is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

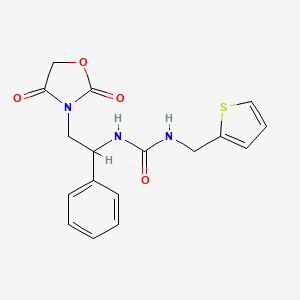

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrNO2/c1-4-2-5(8)3-6(9-4)7(10)11/h2-3H,1H3,(H,10,11) . This indicates that the molecule consists of a pyridine ring with a bromine atom and a methyl group attached to it .Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature .科学的研究の応用

Synthesis and Chemical Reactions

- Pyrrolo[2,3-d]pyrimidines Synthesis: 6-Bromo-4-methylpicolinic acid has been utilized in the synthesis of pyrrolo[2,3-d]pyrimidines, using a copper/6-methylpicolinic acid-catalyzed coupling reaction, enabling the introduction of various functional groups and yielding the compounds in moderate to excellent rates (Jiang, Sun, Jiang & Ma, 2015).

- Supramolecular Architectures with Copper(II): The acid has been utilized in forming supramolecular architectures with Copper(II) complexes, showing significant spectroscopic, thermal, and magnetic properties, revealing intricate structural characteristics and interactions (Kukovec, Popović, Kozlevčar & Jagličić, 2008).

- Rhodium and Copper Complexes Synthesis: The synthesis of coordination compounds with 6-methylpicolinic acid and rhodium(III) or copper(II) has been researched, revealing significant electrical properties and structural diversity, leading to insights into supramolecular interactions (García, Perles, Zamora & Amo‐Ochoa, 2016).

Catalysis and Reactions

- Catalyzed Synthesis of Quinazolinones: The compound is integral in the catalyzed synthesis of quinazolinones, a process streamlined by microwave irradiation, highlighting its role in enhancing chemical yields and reaction rates (Mohammadi & Hossini, 2011).

Photochemistry

- Photolabile Protecting Group: The related derivative, 6-bromo-7-hydroxyquinoline, has been studied for its photolabile protecting group properties, especially for carboxylic acids, showcasing its utility in single-photon and multiphoton-induced photolysis, which could be applicable in in vivo uses (Fedoryak & Dore, 2002).

Biomedical Research

- Antimicrobial Activity: Derivatives of this compound have been synthesized and tested for antimicrobial activity, showcasing its potential in pharmaceutical applications and the synthesis of bioactive compounds (Patel, Mistry & Desai, 2006).

Safety and Hazards

作用機序

Target of Action

This compound is a derivative of picolinic acid , which has been shown to interact with zinc finger proteins (ZFPs), altering their structures and disrupting zinc binding . .

Mode of Action

As a derivative of picolinic acid, it may potentially interact with its targets in a similar manner, binding to ZFPs and disrupting their function

Biochemical Pathways

The specific biochemical pathways affected by 6-Bromo-4-methylpicolinic acid are currently unknown. Picolinic acid, a related compound, has been implicated in various biochemical processes due to its interaction with ZFPs . .

Result of Action

Given its potential interaction with ZFPs , it may influence a variety of cellular processes regulated by these proteins.

特性

IUPAC Name |

6-bromo-4-methylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONKQCUWHWALON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2465675.png)

![methyl 4-({4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether](/img/structure/B2465676.png)

![1-cyclopropyl-4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2465680.png)

![1,2,3,4,5,5a,6,7,8,8a-Decahydrocyclopenta[d]azepine;hydrochloride](/img/structure/B2465683.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2465684.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2465689.png)